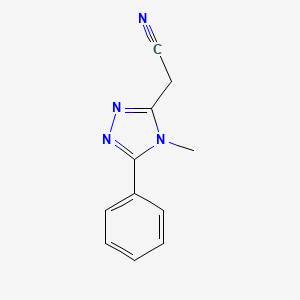

2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C11H10N4 . It is used for research purposes .

Synthesis Analysis

The synthesis of a similar compound, “(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol”, was reported in a study . The compound was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol . The S-alkylation was performed using cesium carbonate as a base, and the reduction of the ketone group to the corresponding secondary alcohol was carried out with sodium borohydride .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted melting point of 135.28°C, a predicted boiling point of 426.9°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.63 .Applications De Recherche Scientifique

Polymer Synthesis and Modification

The living cationic ring-opening polymerizations of various 2-oxazoline monomers, including 2-phenyl-2-oxazoline, were investigated in acetonitrile at high temperatures in a microwave reactor. This process yielded well-defined polymers with narrow molecular weight distributions (PDI < 1.20), indicating the potential of acetonitrile as a solvent for the efficient and rapid synthesis of polymers with controlled architectures. The ability to carry out polymerizations in highly concentrated solutions or even from bulk conditions due to microwave irradiation opens new avenues for polymer synthesis and modification using acetonitrile as a reaction medium (Wiesbrock et al., 2005).

Proton Transfer Reactions and Conductivity Studies

In a study of disulfonyl carbon acids deprotonation in acetonitrile, it was found that the reaction products with organic cyclic bases exhibit distinct conductivity characteristics, providing insights into the nature of proton transfer reactions in acetonitrile. This research highlights acetonitrile's utility in studying the fundamental aspects of proton transfer and the behavior of ions and ion pairs in aprotic solvents, contributing to our understanding of reaction mechanisms in non-aqueous media (Binkowska & Jarczewski, 2006).

Luminescence and Photophysical Studies

The luminescent properties of zinc porphyrin-based receptors containing triazole groups were explored in acetonitrile, demonstrating the solvent's suitability for photophysical studies. The research revealed that acetonitrile could be an effective medium for investigating the luminescence characteristics of metal-organic complexes, which has implications for the development of new luminescent materials and sensors (Yoon et al., 2012).

Orientations Futures

The future directions for research on “2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities associated with the 1,2,4-triazole ring, it could be of interest to investigate the potential of “this compound” and related compounds as therapeutic agents .

Mécanisme D'action

Target of Action

The primary targets of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, affecting the downstream cellular processes.

Biochemical Pathways

It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including cell survival, inflammation, and stress responses.

Result of Action

Some studies have suggested that the compound may exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can also influence the compound’s action through drug-drug interactions .

Analyse Biochimique

Biochemical Properties

Compounds with a similar 1,2,4-triazole structure have been associated with numerous biological activities, including cytotoxic effects against different cell lines, antibacterial, antifungal, anti-HIV, and anti-inflammatory activities .

Cellular Effects

Similar 1,2,4-triazole compounds have shown cytotoxic activities against different cell lines

Propriétés

IUPAC Name |

2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXMSMLSUDUAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CC=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)

![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)

![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)

![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)